3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine
Overview
Description
3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol. This compound is characterized by the presence of a pyridazine ring, a chlorine atom, and a methoxypiperidinyl group attached to the pyridazine core. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common synthetic route includes the reaction of 3-chloropyridazine with 4-methoxypiperidine under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine is similar to other compounds with pyridazine rings and various substituents. Some similar compounds include:
3-Chloro-6-(piperidin-1-yl)pyridazine
3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine
3-Chloro-6-(4-ethoxypiperidin-1-yl)pyridazine
These compounds differ in the nature of the substituents attached to the pyridazine ring, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
3-chloro-6-(4-methoxypiperidin-1-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-8-4-6-14(7-5-8)10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYBNNOYHXWAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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